(6-Fluoroquinolin-8-yl)methanamine
Overview
Description
“(6-Fluoroquinolin-8-yl)methanamine” is a chemical compound with the molecular formula C10H9FN2 . It is also known by its German and French names, “1-(6-Fluor-8-chinol inyl)methanamin” and “1-(6-Fluoro-8-quino léinyl)méthanamine” respectively .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 23 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Scientific Research Applications
Antibacterial and Antifungal Activities
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new quinoline derivatives carrying 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalysis and Organic Synthesis
Quinoline-based compounds have also been utilized in catalysis, such as in the efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes, achieving excellent conversions and high turnover frequencies (Karabuğa et al., 2015).
Antitumor Activity
Functionalized quinoline derivatives have shown in vitro antitumor activity against various human cancer cell lines, indicating potential for further exploration as therapeutic agents (Károlyi et al., 2012).
Water Oxidation and Environmental Applications
Mononuclear ruthenium complexes with quinoline ligands have been investigated for water oxidation, a critical reaction for renewable energy conversion and storage (Vennampalli et al., 2014).
Fluorescence and Sensor Applications
Quinoline derivatives have been developed as fluorescent sensors and labeling reagents, demonstrating strong fluorescence in a wide pH range, which is useful for biomedical analysis and imaging applications. For instance, a novel fluorophore, 6-Methoxy-4-quinolone, showed strong fluorescence in aqueous media, highlighting its potential as a fluorescent labeling reagent (Hirano et al., 2004).
Antiplasmodial Activity
Quinoline derivatives have been investigated for their antiplasmodial activity against Plasmodium falciparum, with some compounds showing high in vitro and in vivo activities, indicating potential for malaria treatment (Hochegger et al., 2019).
Mechanism of Action
Target of Action
Fluoroquinolines, a class of compounds to which “(6-Fluoroquinolin-8-yl)methanamine” may be related, are known to target bacterial DNA gyrase, an enzyme involved in DNA replication .
Mode of Action
Fluoroquinolines inhibit the action of DNA gyrase, preventing the bacteria from replicating its DNA and thus inhibiting its growth .
Biochemical Pathways
The primary pathway affected by fluoroquinolines is DNA replication in bacteria. By inhibiting DNA gyrase, these compounds prevent the supercoiling of the DNA molecule, a crucial step in DNA replication .
Pharmacokinetics
Fluoroquinolines in general are well absorbed and widely distributed in the body .
Result of Action
The inhibition of DNA gyrase leads to the cessation of bacterial growth, making fluoroquinolines effective antibacterial agents .
Action Environment
The efficacy and stability of fluoroquinolines can be influenced by factors such as pH and the presence of metal ions .
Properties
IUPAC Name |
(6-fluoroquinolin-8-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPLPBSBFIDFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.